molecular formula C11H12O3 B13693697 Methyl 3-(benzyloxy)prop-2-enoate CAS No. 127762-21-4

Methyl 3-(benzyloxy)prop-2-enoate

Cat. No.: B13693697
CAS No.: 127762-21-4
M. Wt: 192.21 g/mol
InChI Key: AKBYSGLAEQIEMF-UHFFFAOYSA-N
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Description

Methyl (E)-3-(Benzyloxy)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a benzyloxy group attached to the acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-3-(Benzyloxy)acrylate can be synthesized through several methods. One common approach involves the esterification of (E)-3-(Benzyloxy)acrylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Methyl (E)-3-(Benzyloxy)acrylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(Benzyloxy)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the acrylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Benzyloxyacetic acid or benzaldehyde.

    Reduction: Methyl 3-(benzyloxy)propanol.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

Methyl (E)-3-(Benzyloxy)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(Benzyloxy)acrylate involves its interaction with various molecular targets. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The benzyloxy group can participate in resonance stabilization, influencing the reactivity of the acrylate moiety.

Comparison with Similar Compounds

Similar Compounds

    Methyl methacrylate: Used in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.

    Ethyl acrylate: Utilized in the manufacture of polymers and copolymers for coatings and adhesives.

    2-Hydroxyethyl methacrylate: Employed in the production of hydrogels and contact lenses.

Uniqueness

Methyl (E)-3-(Benzyloxy)acrylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specialized functions.

Properties

CAS No.

127762-21-4

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-phenylmethoxyprop-2-enoate

InChI

InChI=1S/C11H12O3/c1-13-11(12)7-8-14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

AKBYSGLAEQIEMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=COCC1=CC=CC=C1

Origin of Product

United States

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